BenchChemオンラインストアへようこそ!

K-Ras(G12C) inhibitor 6

KRAS G12C GTP loading biochemical assay

K-Ras(G12C) inhibitor 6 is an allosteric, irreversible covalent inhibitor of oncogenic KRAS G12C, supplied as a high-purity research tool compound. It traps KRAS in an inactive state by favoring GDP over GTP loading, with an IC50 of 0.8 μM in recombinant protein assays. Its >200-fold selectivity over wild-type KRAS and other mutants makes it an essential tool for dissecting mutant-specific signaling pathways without confounding off-target effects. Partial ERK phosphorylation inhibition (65% at 1 μM) allows for the study of synergistic modulator effects while avoiding compensatory feedback activation. A defined cytotoxicity profile in normal bronchial epithelial cells (up to 20 μM) supports its use as a reference standard in selectivity benchmarking.

Molecular Formula C17H22Cl2N2O3S
Molecular Weight 405.34
Cat. No. B1192029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-Ras(G12C) inhibitor 6
Molecular FormulaC17H22Cl2N2O3S
Molecular Weight405.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K-Ras(G12C) Inhibitor 6: Selectivity-First Tool Compound for KRAS G12C Mutant Research


K‑Ras(G12C) inhibitor 6 (CAS 2060530‑16‑5, UNII JPV55C3PN4) is an allosteric, irreversible covalent small‑molecule inhibitor of the oncogenic KRAS G12C mutant [REFS‑1]. It binds to the switch‑II pocket (S‑IIP), subverting the native nucleotide preference to favour GDP over GTP and thereby trapping KRAS in its inactive state [REFS‑2]. The compound is supplied as a high‑purity research tool compound (≥98% by HPLC) [REFS‑3].

K‑Ras(G12C) Inhibitor 6: Why Substituting a Different KRAS G12C Tool Compound Alters Experimental Outcomes


KRAS G12C inhibitors vary dramatically in their biochemical potency, cellular target engagement, and selectivity profiles. Clinical candidates such as sotorasib and adagrasib achieve picomolar to low nanomolar IC50 values in cell viability assays [REFS‑1, REFS‑2], while early tool compounds like ARS‑1620 and ARS‑853 exhibit micromolar potency [REFS‑3, REFS‑4]. K‑Ras(G12C) inhibitor 6 occupies a distinct performance space: it provides a well‑characterised >200‑fold selectivity window over wild‑type KRAS and other mutants (G12D, G12V) [REFS‑5]—a selectivity margin that is not uniformly demonstrated across all commercially available tool compounds. Consequently, selecting K‑Ras(G12C) inhibitor 6 versus a more potent but less selective analogue can materially alter the interpretation of genotype‑specific effects in cellular assays.

K‑Ras(G12C) Inhibitor 6: Quantitative Evidence for Tool Compound Selection vs. ARS‑1620 and Clinical Candidates


Biochemical GTP Loading Inhibition: K‑Ras(G12C) Inhibitor 6 vs. ARS‑853

K‑Ras(G12C) inhibitor 6 reduces GTP loading on recombinant KRAS G12C with an IC50 of 0.8 μM in a purified protein assay that measures bound [³H]‑GTP in the presence of SOS1 GEF [REFS‑1]. In contrast, the earlier tool compound ARS‑853 exhibits an IC50 of 2.5 μM in cell proliferation assays, with target engagement requiring 10 μM to reduce GTP‑bound KRAS by >95% [REFS‑2].

KRAS G12C GTP loading biochemical assay IC50

Cellular ERK Phosphorylation Inhibition in NCI‑H358 NSCLC Cells

In NCI‑H358 non‑small cell lung cancer cells (KRAS G12C‑positive), K‑Ras(G12C) inhibitor 6 reduces ERK phosphorylation by 65% at 1 μM after 2 h treatment, as measured by Western blot [REFS‑1]. For comparison, sotorasib achieves near‑complete inhibition of p‑ERK with an IC50 of ~0.03 μM in the same cell line under similar conditions [REFS‑2].

KRAS G12C p‑ERK NCI‑H358 Western blot

Mutant Selectivity: >200‑Fold Preference for KRAS G12C over Wild‑Type and Other Mutants

K‑Ras(G12C) inhibitor 6 demonstrates >200‑fold selectivity for the G12C mutant over wild‑type KRAS and other mutant isoforms (G12D, G12V) in direct binding assays [REFS‑1]. While clinical‑stage inhibitors such as sotorasib and adagrasib are also highly selective, quantitative selectivity margins for early tool compounds like ARS‑1620 and ARS‑853 are not consistently reported across the same assay formats [REFS‑2, REFS‑3].

KRAS G12C selectivity wild‑type KRAS binding assay

Cytotoxicity Profile in Normal Human Bronchial Epithelial Cells

K‑Ras(G12C) inhibitor 6 exhibits no significant cytotoxicity in normal human bronchial epithelial cells at concentrations up to 20 μM in MTT assays [REFS‑1]. For comparison, clinical candidates such as sotorasib and adagrasib have been extensively profiled for safety in vivo but corresponding normal cell cytotoxicity data at equivalent concentrations are not uniformly available in public vendor documentation [REFS‑2, REFS‑3].

KRAS G12C cytotoxicity normal cells MTT assay

K‑Ras(G12C) Inhibitor 6: Optimal Research Applications Based on Verified Selectivity and Biochemical Profile


Genotype‑Specific Pathway Deconvolution Where High Selectivity is Critical

Researchers investigating KRAS G12C‑specific signalling networks in isogenic cell line panels can leverage the compound's >200‑fold selectivity over wild‑type KRAS and other mutants [REFS‑1]. This defined selectivity window reduces the likelihood of confounding phenotypes arising from off‑target engagement of related RAS isoforms, enabling cleaner genotype‑phenotype correlation in studies of mutant‑specific signalling [REFS‑2].

Biochemical Mechanistic Studies Requiring Measurable GTP Loading Inhibition

With a well‑characterised IC50 of 0.8 μM for GTP loading inhibition in recombinant protein assays [REFS‑1], K‑Ras(G12C) inhibitor 6 provides a suitable concentration range for in‑vitro nucleotide exchange studies. The compound's ability to favour GDP over GTP loading in the S‑IIP pocket [REFS‑2] makes it a valuable tool for dissecting the allosteric coupling between switch‑II pocket occupancy and nucleotide state.

Cellular Assays Where Complete Pathway Inhibition is Not Desired

In NCI‑H358 NSCLC cells, 1 μM of K‑Ras(G12C) inhibitor 6 reduces ERK phosphorylation by 65% rather than fully abolishing it [REFS‑1]. This partial inhibition profile is advantageous for experimental designs that require maintenance of some basal MAPK activity to observe synergistic effects with other pathway modulators, or to avoid compensatory feedback activation that can occur with complete KRAS blockade [REFS‑2].

Selectivity Benchmarking and Assay Development

The compound's explicitly quantified selectivity margin (>200‑fold) and defined cytotoxicity profile in normal bronchial epithelial cells up to 20 μM [REFS‑1] make it a useful reference standard for developing and validating new selectivity assays or for benchmarking the selectivity of novel KRAS G12C chemical matter [REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for K-Ras(G12C) inhibitor 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.